1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine
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Overview
Description
1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs due to their ability to interact with biological targets effectively.
Preparation Methods
The synthesis of 1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives in a single step . Industrial production methods often involve the use of catalytic hydrogenation and reductive amination to achieve large-scale synthesis .
Chemical Reactions Analysis
1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new piperazine compounds.
Scientific Research Applications
1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is no exception. It is investigated for its potential use in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine can be compared to other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
What sets this compound apart is its unique structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-4-18-11-13-19(14-12-18)15(2)5-6-16-7-9-17(20-3)10-8-16/h7-10,15H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYUXPZOHQKXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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